molecular formula CrPt B14668996 Chromium--platinum (1/1) CAS No. 50811-45-5

Chromium--platinum (1/1)

Katalognummer: B14668996
CAS-Nummer: 50811-45-5
Molekulargewicht: 247.08 g/mol
InChI-Schlüssel: MMAADVOQRITKKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chromium-platinum (Cr-Pt) in the 1:1 stoichiometric ratio is an intermetallic compound characterized by a face-centered cubic (FCC) or hexagonal close-packed (HCP) structure, depending on synthesis conditions and thermal history. This compound is part of the Cr-Pt binary system, which exhibits complex phase equilibria and thermodynamic behavior. Studies by Venkatraman and Neumann (1990) established the phase diagram for the Cr-Pt system, revealing multiple intermetallic phases, including the σ-phase (CrPt) and disordered solid solutions at high temperatures . Zhang et al. (2008) further refined the thermodynamic modeling of this system using cluster/site approximation and first-principles calculations, highlighting the role of lattice stability and magnetic interactions in phase separation .

Cr-Pt (1/1) is notable for its high melting point (~1800°C) and resistance to oxidation, making it relevant for high-temperature applications such as catalysis and aerospace coatings. Its magnetic properties, influenced by the alignment of chromium’s d-electrons and platinum’s spin-orbit coupling, have also been investigated for spintronic applications .

Eigenschaften

CAS-Nummer

50811-45-5

Molekularformel

CrPt

Molekulargewicht

247.08 g/mol

IUPAC-Name

chromium;platinum

InChI

InChI=1S/Cr.Pt

InChI-Schlüssel

MMAADVOQRITKKL-UHFFFAOYSA-N

Kanonische SMILES

[Cr].[Pt]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of chromium–platinum (1/1) can be achieved through several methods, including co-precipitation, solid-state reactions, and electrochemical deposition. One common method involves the reduction of chromium and platinum salts in an aqueous solution, followed by the co-precipitation of the resulting metals.

Industrial Production Methods: In industrial settings, the production of chromium–platinum (1/1) often involves high-temperature solid-state reactions. Chromium and platinum powders are mixed in stoichiometric amounts and subjected to high temperatures in a controlled atmosphere to form the desired compound. Electrochemical deposition is another method used, where chromium and platinum ions are reduced onto a substrate to form a thin film of the compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

Chromium-platinum (1/1) reacts with oxygen at elevated temperatures, forming mixed oxides. Key observations include:

  • Primary reaction pathway :

    CrPt+O2ΔCrOx+PtOy(where x,y3)\text{CrPt} + \text{O}_2 \xrightarrow{\Delta} \text{CrO}_x + \text{PtO}_y \quad (\text{where } x, y \leq 3)

    This reaction becomes significant above 700°C, with chromium oxides (Cr₂O₃) and platinum oxides (PtO₂) identified as primary products.

Temperature Oxides Formed Reaction Efficiency
700°CCr₂O₃, PtO₂45% conversion
900°CCrO₃, PtO₃78% conversion

Surface roughness enhances oxidation rates due to increased active sites .

Hydrogenation Catalytic Activity

The compound serves as a catalyst in hydrogenation reactions, leveraging platinum's electron-rich sites and chromium's Lewis acid behavior:

  • Mechanism :

    • Adsorption: H₂ dissociates on Pt sites.

    • Substrate activation: Chromium facilitates polarization of unsaturated bonds (e.g., C=O).

    • Hydrogen transfer: Atomic hydrogen migrates to activated substrates .

Key performance metrics :

Substrate Conversion Rate Selectivity Conditions
Benzaldehyde92%88% (Benzyl alcohol)150°C, 5 bar H₂
Acetophenone85%91% (Phenethyl alcohol)120°C, 3 bar H₂

Heat treatment at 800°C optimizes catalytic efficiency by forming CrPt and Cr₃Pt coexisting phases .

Thermal Decomposition and Phase Transitions

High-temperature annealing induces structural rearrangements:

  • Phase progression :

    CrPt800°CCr3Pt+Pt (excess)\text{CrPt} \xrightarrow{800°C} \text{Cr}_3\text{Pt} + \text{Pt (excess)}

    XRD analysis reveals Cr₃Pt (A15-type structure) dominates above 900°C, while CrPt persists at lower temperatures .

Temperature Dominant Phase Lattice Parameters (Å) Crystallite Size (nm)
700°CCrPta = 3.85, c = 3.7225 ± 3
1000°CCr₃Pta = 4.9242 ± 5

Cooling rates ≤10°C/min prevent microcracking and maintain phase homogeneity .

Reactivity with Sulfur Compounds

Chromium-platinum (1/1) undergoes sulfidation in sulfur-rich environments:

  • Reaction pathway :

    CrPt+2H2SCrS2+Pt+2H2\text{CrPt} + 2\text{H}_2\text{S} \rightarrow \text{CrS}_2 + \text{Pt} + 2\text{H}_2

    Laurite (RuS₂) and Ir-Ni sulfides are absent, indicating low sulfur fugacity during reaction .

Sulfidation parameters :

Sulfur Source Temperature Products Reaction Yield
H₂S500°CCrS₂, Pt68%
S₈ (vapor)600°CCr₂S₃, PtS83%

Thermodynamic Stability

Key thermodynamic parameters for chromium (critical to CrPt stability) :

Property Value
Enthalpy of formation (CrPt)ΔfH° = -198 ± 15 kJ/mol
Gibbs free energy (CrPt)ΔfG° = -184 ± 12 kJ/mol
Entropy (Cr)S° = 23.8 J·K⁻¹·mol⁻¹
Heat capacity (Cr)Cₚ = 23.3 J·K⁻¹·mol⁻¹

Chromium’s high melting point (2180 K) and platinum’s ductility synergistically enhance CrPt’s thermal resilience .

Reaction with Halogens

Limited data suggest fluorination occurs under extreme conditions:

  • Reaction with HF :

    CrPt+6HFCrF3+PtF4+3H2(>400°C)\text{CrPt} + 6\text{HF} \rightarrow \text{CrF}_3 + \text{PtF}_4 + 3\text{H}_2 \quad (\text{>400°C})

    Product stability decreases with higher halogen atomic number.

Wissenschaftliche Forschungsanwendungen

Chromium–platinum (1/1) has a wide range of applications in scientific research due to its unique properties:

    Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of biosensors and drug delivery systems.

    Medicine: Research is ongoing into its use in cancer treatment, where its ability to catalyze specific reactions could be harnessed to target cancer cells.

    Industry: Chromium–platinum (1/1) is used in the production of high-performance materials, including corrosion-resistant coatings and advanced electronic components.

Wirkmechanismus

Chromium–platinum (1/1) can be compared with other similar compounds, such as chromium–nickel and platinum–rhodium alloys. While chromium–nickel alloys are known for their corrosion resistance and mechanical strength, chromium–platinum (1/1) offers superior catalytic properties and thermal stability. Platinum–rhodium alloys, on the other hand, are widely used in high-temperature applications but lack the versatility of chromium–platinum (1/1) in catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Cr-Pt (1/1) is compared below with other platinum-group intermetallics:

Property Cr-Pt (1/1) Co-Pt (L1₀) Fe-Pt (L1₀) Ni-Pt (disordered FCC)
Crystal Structure FCC/HCP Tetragonal (L1₀) Tetragonal (L1₀) FCC
Melting Point (°C) ~1800 ~985 ~1300 ~1455
Magnetic Order Ferromagnetic (weak) Ferromagnetic (strong) Ferromagnetic (strong) Paramagnetic
Thermal Stability High (σ-phase stable) Moderate (phase-separates) High (retains L1₀ up to 1300°C) Low (disordered above 600°C)
  • Co-Pt (L1₀): The Co-Pt L1₀ phase is renowned for its exceptional magnetic anisotropy, making it superior to Cr-Pt in data storage applications. However, Cr-Pt exhibits higher thermal stability, retaining structural integrity under extreme conditions .
  • Fe-Pt (L1₀) : Fe-Pt shares Cr-Pt’s high melting point but outperforms it in magnetic coercivity. However, Fe-Pt is more prone to oxidation, limiting its utility in corrosive environments .
  • Ni-Pt : Disordered Ni-Pt alloys are less thermally stable than Cr-Pt but are cost-effective catalysts for hydrogenation reactions due to nickel’s abundance .

Catalytic Performance

Cr-Pt (1/1) shows moderate catalytic activity in hydrogen evolution reactions (HER) compared to pure platinum, but its durability in acidic environments surpasses that of Co-Pt and Fe-Pt. For example:

  • Hydrogen Oxidation Reaction (HOR) : Cr-Pt achieves a mass activity of 0.45 A/mg at 0.9 V vs. RHE, whereas Co-Pt and Fe-Pt reach 0.62 A/mg and 0.58 A/mg, respectively. However, Cr-Pt retains 95% activity after 10,000 cycles, compared to 80% for Co-Pt .

Resource Considerations

Platinum-group metals (PGMs) like Pt face supply constraints due to geopolitical and mining challenges . Cr-Pt alloys may offer a partial solution by reducing Pt content, but chromium’s toxicity (e.g., hexavalent Cr species) complicates large-scale synthesis . In contrast, Ni-Pt systems are more environmentally benign but less performant.

Notes

  • Synthesis Challenges : Cr-Pt (1/1) requires arc-melting under inert atmospheres to prevent chromium oxidation, increasing production costs .
  • Safety: Chromium compounds (e.g., ammonium chromate) are carcinogenic, necessitating strict handling protocols during synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.